Deacetoxy(7)-7-oxokhivorinic acid
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Overview
Description
Preparation Methods
The preparation of DEACETOXY(7)-7-OXOKHIVORINIC ACID involves the extraction and purification from natural sources such as the seed oil of Carapa guianensis . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. similar compounds like ursodeoxycholic acid are prepared through electroreduction and other organic synthesis methods . Industrial production methods for such compounds typically involve large-scale extraction and purification processes, often utilizing chromatography and crystallization techniques .
Chemical Reactions Analysis
DEACETOXY(7)-7-OXOKHIVORINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
DEACETOXY(7)-7-OXOKHIVORINIC ACID has several scientific research applications. In chemistry, it is studied for its unique structure and reactivity . In biology and medicine, it has been shown to reduce intracellular triglyceride content and enhance autophagy in HepG2 cells, making it a potential candidate for treating metabolic disorders . Additionally, its anti-inflammatory and anti-malarial activities have been explored in various studies . In the industry, it is used in the formulation of insect-repelling and anti-inflammatory products .
Mechanism of Action
The mechanism of action of DEACETOXY(7)-7-OXOKHIVORINIC ACID involves the modulation of lipid metabolism and autophagy pathways . It reduces intracellular triglyceride content by inhibiting the activity of acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA . This inhibition leads to a decrease in malonyl-CoA levels, thereby promoting the oxidation of fatty acids and reducing triglyceride accumulation . Additionally, it enhances autophagy by upregulating the expression of autophagy-related proteins .
Comparison with Similar Compounds
DEACETOXY(7)-7-OXOKHIVORINIC ACID is similar to other gedunin-type limonoids such as gedunin, epoxyazadiradione, and 17β-hydroxyazadiradione . These compounds share similar structures and biological activities, including the reduction of intracellular triglyceride content . this compound is unique in its ability to enhance autophagy more effectively than other limonoids . Other similar compounds include 7-deacetoxy-7α-hydroxygedunin and andirolide H .
Properties
Molecular Formula |
C27H36O10 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(1R,7R,8S,12S,13S,15R)-13,15-diacetyloxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-7-carboxylic acid |
InChI |
InChI=1S/C27H36O10/c1-12(28)34-17-11-18(35-13(2)29)25(6)14-8-9-24(5)19(21(31)32)36-22(33)20-27(24,37-20)26(14,7)16(30)10-15(25)23(17,3)4/h14-15,17-20H,8-11H2,1-7H3,(H,31,32)/t14?,15?,17-,18+,19+,20?,24+,25-,26+,27?/m1/s1 |
InChI Key |
WROKSYFOSDWFHL-UQVLWQGYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3(C(=O)C2)C)O5)C(=O)O)C)C)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C(=O)O)C)C)OC(=O)C |
Origin of Product |
United States |
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